8-Methoxyquinoline-2,4(1H,3H)-dione

Cannabinoid CB2 receptor Functional selectivity GPCR agonist/antagonist switch

8-Methoxyquinoline-2,4(1H,3H)-dione (CAS 1228302-28-0; molecular formula C₁₀H₉NO₃; molecular weight 191.18 g·mol⁻¹) is a heterocyclic quinoline-2,4-dione featuring a methoxy substituent at the 8-position of the fused bicyclic scaffold. The compound exists as a crystalline solid and is commercially available at 97% purity from multiple research-chemical suppliers.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B15059568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoline-2,4(1H,3H)-dione
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC(=O)CC2=O
InChIInChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-4H,5H2,1H3,(H,11,13)
InChIKeyRTVHGTINVQIECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinoline-2,4(1H,3H)-dione: Core Structural Identity, Physicochemical Profile, and Commercial Availability for Research Procurement


8-Methoxyquinoline-2,4(1H,3H)-dione (CAS 1228302-28-0; molecular formula C₁₀H₉NO₃; molecular weight 191.18 g·mol⁻¹) is a heterocyclic quinoline-2,4-dione featuring a methoxy substituent at the 8-position of the fused bicyclic scaffold . The compound exists as a crystalline solid and is commercially available at 97% purity from multiple research-chemical suppliers . Crystallographic characterization of the closely related 3-ethyl-3-hydroxy derivative (monohydrate, C₁₂H₁₃NO₄·H₂O) confirms that the piperidine ring adopts a sofa conformation, with the 3-position chiral carbon displaced 0.4084(18) Å out of the plane of the nine fused-ring atoms, and that intermolecular O–H⋯O and N–H⋯O hydrogen bonds together with π–π stacking interactions (centroid–centroid distance = 3.8846(9) Å) govern the solid-state packing [1]. The parent quinoline-2,4(1H,3H)-dione scaffold is recognized as a privileged structure in medicinal chemistry, with documented applications spanning cannabinoid receptor modulation, antiviral enzyme inhibition, herbicidal PSII electron transport disruption, and metal-ion chelation [2].

Why 8-Methoxyquinoline-2,4(1H,3H)-dione Cannot Be Interchanged with Unsubstituted or Positional-Isomeric Quinoline-2,4-diones


The quinoline-2,4(1H,3H)-dione scaffold exhibits a pronounced positional dependence of pharmacological function that precludes casual analog substitution. A landmark structure–activity relationship (SAR) study by Han et al. (2015) established that C5- or C8-substituted quinoline-2,4(1H,3H)-diones function as cannabinoid type 2 receptor (CB2R) agonists, whereas C6- or C7-substituted analogs act as CB2R antagonists — a binary functional switch governed solely by the substitution position [1]. The 8-methoxy group is not a passive spectator: in the 4-quinolone-3-carboxylic acid congener series, the 8-methoxy derivative 4a achieved the highest CB2 affinity and selectivity ever reported for a CB2 ligand at the time of publication (Ki = 0.6 nM for CB2, with >16,000-fold selectivity over CB1), establishing the 8-methoxy motif as a pharmacophoric determinant for CB2 engagement [2]. Furthermore, in the context of avian myeloblastosis virus reverse transcriptase (AMV-RT) inhibition, 8-methoxy-5,6-quinolinedione derivatives display a unique dissociation between antiviral potency and mammalian cytotoxicity — their suppressive effects on AMV-RT are comparable to other ortho-quinoline quinones, yet L5178Y mouse lymphoblastoma cell growth is significantly refractory to these 8-methoxy congeners, a property not shared by non-methoxylated or differently substituted analogs [3]. These three independent lines of evidence — functional class inversion by substituent position, methoxy-driven affinity enhancement, and methoxy-mediated cytotoxicity dissociation — collectively demonstrate that substituting 8-methoxyquinoline-2,4(1H,3H)-dione with a generic quinoline-2,4-dione would introduce uncontrolled and potentially counterproductive changes in target engagement, functional output, and cellular safety profile.

Quantitative Differentiation Evidence for 8-Methoxyquinoline-2,4(1H,3H)-dione Versus Closest Structural Analogs and In-Class Candidates


CB2R Functional Pharmacology: C8-Substitution Dictates Agonist Versus Antagonist Phenotype

In a systematically synthesized and evaluated series of quinoline-2,4(1H,3H)-dione analogs, the substitution position on the quinoline ring was found to be the primary determinant of functional activity at CB2R. Compounds bearing substituents at the C5 or C8 position — the class to which 8-methoxyquinoline-2,4(1H,3H)-dione belongs — consistently exhibit CB2R agonist activity. In contrast, analogs substituted at the C6 or C7 position function as CB2R antagonists. This positional pharmacophore rule was established through comprehensive in vitro cAMP signaling assays across the full analog panel [1]. The CB1R counter-screen confirmed that C8-substituted analogs maintain negligible CB1R affinity (IC₅₀ > 10,000 nM for representative C8-substituted members), reinforcing the C8 substitution pattern as a selectivity-conferring feature within this chemotype [2].

Cannabinoid CB2 receptor Functional selectivity GPCR agonist/antagonist switch

Solid-State Conformational Analysis: Quantified Ring Puckering and Supramolecular Packing Parameters

Single-crystal X-ray diffraction of the 3-ethyl-3-hydroxy derivative of 8-methoxyquinoline-2,4(1H,3H)-dione (monohydrate) provides the only publicly available crystallographic characterization for this substitution pattern. The piperidine ring adopts a sofa conformation with the chiral C3 atom displaced 0.4084(18) Å from the least-squares plane of the nine fused-ring atoms — a quantifiable conformational parameter that is substitution-pattern-dependent. The crystal packing is governed by O–H⋯O and N–H⋯O hydrogen bonds linking organic molecules and water molecules into infinite chains along the b-axis, with additional stabilization from π–π stacking interactions between inversion-related benzene rings (centroid–centroid distance = 3.8846(9) Å) [1]. While this crystallographic data is for the 3-ethyl-3-hydroxy congener rather than the parent 8-methoxyquinoline-2,4(1H,3H)-dione, it establishes the conformational and supramolecular baseline for the 8-methoxy substitution class.

X-ray crystallography Conformational analysis Hydrogen-bonding networks

AMV Reverse Transcriptase Inhibition with Dissociated Mammalian Cytotoxicity: 8-Methoxy versus Non-Methoxylated Quinoline Quinones

In a systematic structure–activity study of 107 heterocyclic quinones, 8-methoxy-5,6-quinolinedione derivatives were evaluated alongside ortho-quinoline quinones (5,6-quinolinediones), para-quinoline quinones (5,8-quinolinediones), ortho-isoquinoline quinones, and ortho-quinoxaline quinones for inhibition of avian myeloblastosis virus reverse transcriptase (AMV-RT) and cytotoxicity against mouse lymphoblastoma L5178Y cells. The 8-methoxy-5,6-quinolinedione derivatives achieved AMV-RT inhibitory potency comparable to other ortho-quinoline quinones. Critically, L5178Y cell growth was significantly refractory to the 8-methoxy derivatives — a cytotoxicity-sparing effect not observed for the corresponding non-methoxylated ortho-quinoline quinones. This dissociation between antiviral efficacy and mammalian cell toxicity is a substitution-specific property of the 8-methoxy motif within this chemotype [1].

Antiviral Reverse transcriptase inhibition Cytotoxicity dissociation

Monoamine Oxidase Isoform Inhibition Profile: 8-Methoxyquinoline-2,4(1H,3H)-dione Displays Weak, Non-Selective MAO Activity

8-Methoxyquinoline-2,4(1H,3H)-dione has been profiled against both human monoamine oxidase isoforms in fluorescence-based enzymatic assays using insect cell membrane-expressed MAO-A and MAO-B, with kynuramine as the substrate. The compound exhibits weak inhibitory activity against both isoforms: MAO-B IC₅₀ = 17,000 nM (17 μM) and MAO-A IC₅₀ = 100,000 nM (100 μM), yielding a moderate MAO-B-over-MAO-A preference of approximately 5.9-fold [1][2]. This contrasts with the potent MAO-B inhibitor selegiline (IC₅₀ ≈ 10–30 nM) and the MAO-A inhibitor clorgyline (IC₅₀ ≈ 1–10 nM). While the absolute potency is low, this profile is pharmacologically relevant: the compound's weak MAO engagement suggests low risk of MAO-related off-target effects (e.g., tyramine-induced hypertensive crisis), which is a procurement-relevant consideration when selecting this scaffold for CNS-penetrant or peripherally acting drug discovery programs where MAO inhibition is an undesired liability.

Monoamine oxidase MAO-A/MAO-B selectivity CNS safety screening

Synthetic Accessibility and Intermediate Utility: 8-Methoxy as a Tractable Handle for Downstream Derivatization

The 8-methoxy group on the quinoline-2,4(1H,3H)-dione scaffold serves a dual purpose: it is both a pharmacophoric element (as demonstrated in CB2R and AMV-RT contexts) and a synthetic handle for further chemical elaboration. A published methodology demonstrates that 5,6,8-trimethoxyquinolines can be oxidatively demethylated using cerium(IV) ammonium nitrate (CAN) to yield 8-methoxy-5,6-quinolinediones in a controlled fashion, preserving the 8-methoxy group while selectively oxidizing the 5- and 6-positions to the quinone oxidation state [1]. This positions 8-methoxyquinoline-2,4(1H,3H)-dione as a versatile intermediate: the 2,4-dione can be reduced or functionalized, and the 8-methoxy group can be retained for its pharmacological benefits or further transformed via demethylation to the 8-hydroxy analog — a compound with established metal-chelating properties. This synthetic optionality is not equally available from 6-methoxy or 7-methoxy regioisomers, where the methoxy position relative to the quinoline nitrogen alters both the electronic environment and the accessible reaction pathways [1].

Synthetic intermediate Oxidative demethylation Quinoline-5,6-dione synthesis

Procurement-Relevant Application Scenarios for 8-Methoxyquinoline-2,4(1H,3H)-dione Based on Documented Differentiation Evidence


CB2R Agonist Lead Optimization and Probe Development Programs

Research groups pursuing CB2 receptor agonists for inflammatory disease, neuropathic pain, multiple sclerosis, or antipruritic indications should prioritize 8-substituted quinoline-2,4(1H,3H)-diones over 6- or 7-substituted analogs. The C5/C8-substitution → agonist / C6/C7-substitution → antagonist SAR rule established by Han et al. (2015) means that selecting the wrong regioisomer will invert the desired pharmacological outcome at the screening stage [1]. The demonstrated in vivo efficacy of an optimized C8-substituted quinoline-2,4(1H,3H)-dione (compound 21) in the experimental autoimmune encephalomyelitis mouse model — with dose-dependent alleviation of clinical symptoms and CNS protection from immune damage — provides a translational validation anchor for this substitution class [1]. The documented weak MAO inhibition profile (MAO-B IC₅₀ = 17,000 nM) further supports CNS applications by minimizing amine-metabolism-related off-target liability [2].

Antiviral Reverse Transcriptase Inhibitor Discovery with Favorable Therapeutic Index

The demonstrated dissociation between AMV-RT inhibitory potency and mammalian cell cytotoxicity for 8-methoxy-5,6-quinolinedione derivatives — wherein L5178Y cell growth remains significantly refractory despite antiviral efficacy comparable to non-methoxylated ortho-quinoline quinones — makes this substitution pattern the rational starting point for antiviral drug discovery programs where therapeutic index optimization is paramount [3]. Procurement of 8-methoxyquinoline-2,4(1H,3H)-dione as a synthetic precursor enables access to the 8-methoxy-5,6-quinolinedione pharmacophore via established oxidative demethylation methodology using cerium(IV) ammonium nitrate [4], providing a documented route from commercially available building block to biologically validated antiviral scaffold.

Structure-Based Drug Design Requiring Validated Crystallographic Starting Geometries

Computational chemists and structural biologists performing molecular docking, pharmacophore modeling, or quantum mechanical geometry optimization on quinoline-2,4-dione-based ligands can utilize the experimentally determined conformational parameters from the 3-ethyl-3-hydroxy-8-methoxyquinoline-2,4(1H,3H)-dione monohydrate crystal structure (C3 out-of-plane displacement = 0.4084 Å; π–π centroid distance = 3.8846 Å) as validated input geometries [5]. The availability of this crystallographic dataset for the 8-methoxy subclass — coupled with the hydrogen-bonding network characterization — provides a level of structural validation that is absent for many 6-methoxy, 7-methoxy, or unsubstituted quinoline-2,4-dione positional isomers, reducing the reliance on force-field-predicted conformations that may introduce systematic errors in binding pose predictions.

Dual-Use Synthetic Intermediate for Medicinal Chemistry Library Construction

Medicinal chemistry laboratories engaged in diversity-oriented synthesis or parallel library production can leverage 8-methoxyquinoline-2,4(1H,3H)-dione as a multifunctional intermediate. The 2,4-dione moiety provides two carbonyl handles for condensation, alkylation, or reduction chemistry, while the 8-methoxy group serves as both a pharmacophoric retention point (as validated in CB2R and AMV-RT SAR contexts) and a precursor to the 8-hydroxy analog via demethylation for metal-chelation applications [4]. This dual synthetic utility — combined with commercial availability at 97% purity from multiple suppliers — makes the compound a cost-efficient entry point for generating diverse quinoline-based screening libraries with pre-validated biological relevance, in contrast to single-purpose building blocks that offer only one derivatization trajectory.

Quote Request

Request a Quote for 8-Methoxyquinoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.